molecular formula C9H7BrN2 B11884101 8-Bromo-2-methylquinazoline

8-Bromo-2-methylquinazoline

Cat. No.: B11884101
M. Wt: 223.07 g/mol
InChI Key: LOYAHFIRNLEKDC-UHFFFAOYSA-N
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Description

8-Bromo-2-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a methyl group at the 2nd position of the quinazoline ring imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-methylquinazoline typically involves the bromination of 2-methylquinazoline. One common method is the reaction of 2-methylquinazoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromo-2-methylquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-methylquinazoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison: 8-Bromo-2-methylquinazoline is unique due to the combined presence of a bromine atom and a methyl group, which enhances its reactivity and biological activity compared to its analogs. For example, 8-Bromoquinoline lacks the methyl group, making it less reactive in certain substitution reactions. Similarly, 2-Methylquinazoline does not have the bromine atom, reducing its potential for halogen-mediated transformations .

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

8-bromo-2-methylquinazoline

InChI

InChI=1S/C9H7BrN2/c1-6-11-5-7-3-2-4-8(10)9(7)12-6/h2-5H,1H3

InChI Key

LOYAHFIRNLEKDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C=CC=C(C2=N1)Br

Origin of Product

United States

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